molecular formula C9H15N3O3 B14630953 N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea CAS No. 55808-65-6

N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea

Cat. No.: B14630953
CAS No.: 55808-65-6
M. Wt: 213.23 g/mol
InChI Key: ZAMSODPSALUTTC-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea typically involves the reaction of an isocyanate with an oxazole derivative. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Methoxy-N-methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require the use of nucleophiles such as amines or thiols, and conditions such as elevated temperatures or the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized urea compounds.

Scientific Research Applications

N-Methoxy-N-methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]carbamate
  • N-Methoxy-N-methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]thiourea
  • N-Methoxy-N-methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]guanidine

Uniqueness

N-Methoxy-N-methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

55808-65-6

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

1-methoxy-1-methyl-3-(5-propan-2-yl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C9H15N3O3/c1-6(2)7-5-8(11-15-7)10-9(13)12(3)14-4/h5-6H,1-4H3,(H,10,11,13)

InChI Key

ZAMSODPSALUTTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NO1)NC(=O)N(C)OC

Origin of Product

United States

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